3-Fluoro-4-(methylsulfonamido)benzoic acid
Overview
Description
“3-Fluoro-4-(methylsulfonamido)benzoic acid” is a chemical compound with the molecular formula C8H8FNO4S . It has a molecular weight of 233.22 .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-(methylsulfonamido)benzoic acid” consists of a benzoic acid core with a fluorine atom at the 3rd position and a methylsulfonamido group at the 4th position .Scientific Research Applications
Novel Synthetic Methods and Chemical Properties
Research into 3-Fluoro-4-(methylsulfonamido)benzoic acid and related compounds has led to advancements in synthetic chemistry, demonstrating diverse applications ranging from the development of new synthetic methods to the exploration of their properties and potential applications in various fields.
Facile Construction of Disubstituted and Spiro Sultams : A study described novel methods for constructing disubstituted and spiro 2H,4H-benzo[e][1,2]thiazine-1,1-diones. These compounds were synthesized from o-methyl lithiation followed by reaction with ketones, leading to carbinol sulfonamides that underwent cyclization to yield sultams. This process showcases the potential of fluorinated benzoic acids in the synthesis of complex molecular structures with potential applications in medicinal chemistry and material science (Z. Liu, N. Shibata, Y. Takéuchi, 2000).
Development of Bio-potent Sulfonamides : Another study involved the synthesis of 4-(substituted phenylsulfonamido)benzoic acids, showcasing over 90% yields. These sulfonamides, characterized by their physical, analytical, and spectroscopic data, exhibited significant antimicrobial activities, highlighting their potential use in developing new antimicrobial agents (S. Dineshkumar, G. Thirunarayanan, 2019).
Synthesis and Application in Herbicide Development : The modification of benzoic acid derivatives with fluorine atoms has been studied for its effect on the activity and selectivity of herbicides. Such modifications have led to compounds with enhanced herbicidal properties, demonstrating the utility of fluorinated benzoic acids in agricultural chemistry (G. Hamprecht, B. Würzer, M. Witschel, 2004).
Polymers and Engineering Materials : A study on the synthesis and characterization of a fluorinated phthalazinone monomer and its polymers from polycondensation reactions revealed that such compounds possess good solubility and excellent thermal properties, making them suitable for applications in engineering plastics and membrane materials. This illustrates the role of fluorinated benzoic acids in the development of high-performance polymers (Shude Xiao, Jinyan Wang, Kun Jin, X. Jian, Q. Peng, 2003).
Safety and Hazards
properties
IUPAC Name |
3-fluoro-4-(methanesulfonamido)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-15(13,14)10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIDDQNOFZGHAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(methylsulfonamido)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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